molecular formula C10H12O5 B1215585 3-Ethoxy-4-hydroxymandelic acid CAS No. 39549-22-9

3-Ethoxy-4-hydroxymandelic acid

Cat. No.: B1215585
CAS No.: 39549-22-9
M. Wt: 212.2 g/mol
InChI Key: YOIZTLBZAMFVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is primarily utilized as a key intermediate in the synthesis of ethyl vanillin, a widely used flavoring agent . The compound is synthesized via a condensation reaction between glyoxalic acid and 2-ethoxyphenol under controlled pH (5.0–5.5) and temperature (25–60°C), optimized for high yield and reduced reaction time . Unlike its methoxy-substituted analogs, the ethoxy group enhances its stability and suitability for industrial-scale production of aromatic compounds .

Properties

CAS No.

39549-22-9

Molecular Formula

C10H12O5

Molecular Weight

212.2 g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O5/c1-2-15-8-5-6(3-4-7(8)11)9(12)10(13)14/h3-5,9,11-12H,2H2,1H3,(H,13,14)

InChI Key

YOIZTLBZAMFVPK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C(=O)O)O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)O)O)O

Synonyms

3-ethoxy-4-hydroxymandelic acid
3-ethoxy-p-hydroxymandelic acid
EHMA

Origin of Product

United States

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of mandelic acid, including 3-ethoxy-4-hydroxymandelic acid, exhibit varying degrees of antioxidant activity. In comparative studies, it was found that while these compounds possess weak antioxidant properties when evaluated through assays like ABTS and DPPH, they still play a role in mitigating oxidative stress in biological systems .

Applications in Food Industry

This compound serves as an important intermediate in the synthesis of ethyl vanillin, a widely used flavoring agent in the food industry. Ethyl vanillin is favored for its strong vanilla flavor and is used in various products such as candies, baked goods, and beverages. The efficient synthesis of this compound is crucial for producing ethyl vanillin at scale .

Case Study 1: Flavoring Agent Synthesis

A study documented the synthesis of ethyl vanillin from this compound using optimized reaction conditions. The research highlighted the improved yield and reduced reaction time achieved through careful temperature control and pH regulation during synthesis. This advancement not only enhances production efficiency but also supports the growing demand for natural flavoring agents in food products.

Case Study 2: Urinary Metabolite Identification

In clinical studies involving patients on synthetic diets flavored with ethyl vanillin, significant concentrations of this compound were detected in urine samples. This finding underscores the compound's relevance in metabolic studies and its potential as a biomarker for dietary intake of specific flavoring agents .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The ethoxy group in this compound increases steric hindrance and lipophilicity compared to methoxy-substituted analogs, influencing its reactivity and industrial applicability .
  • Metabolic Roles: VMA and HVA are endogenous metabolites of catecholamines (e.g., norepinephrine, dopamine), whereas this compound is synthetic and linked to ethyl vanillin metabolism .

Research and Industrial Relevance

  • VMA: Over 70% of neuroblastoma patients exhibit elevated urinary VMA, making it critical for early diagnosis .
  • This compound : Optimized synthesis methods achieve high yields (>90%) for cost-effective ethyl vanillin production, addressing flavor industry demands .
  • HVA : Used alongside VMA to assess tumor malignancy; elevated HVA indicates aggressive neuroblastoma .

Preparation Methods

Early-Stage Alkaline Condensation

Early methods involved prolonged reaction times (16–24 hours) at ambient or sub-ambient temperatures. For instance, a 2016 protocol reported a 51.4% yield by reacting 2-ethoxyphenol and glyoxylic acid at 20°C for 16 hours, followed by acidification and extraction. While straightforward, this approach suffered from inefficiencies due to:

  • Incomplete conversion of glyoxylic acid.

  • Competing side reactions, such as Cannizzaro disproportionation of glyoxylic acid under highly basic conditions.

Optimized Industrial-Scale Methods

Temperature-Staged Condensation (Patent CN102190580A)

A breakthrough method detailed in Patent CN102190580A introduces a temperature-staged protocol to enhance yield and reduce reaction time:

Stepwise Procedure

  • Glyoxylic Acid Solution Preparation :

    • Glyoxylic acid (40% aqueous) is mixed with water, and pH is adjusted to 5.0–5.5 using 14.5% NaOH.

    • This mild acidity prevents glyoxylic acid self-condensation.

  • 2-Ethoxyphenol Activation :

    • 2-Ethoxyphenol is dissolved in water, and pH is raised to 10–12 with 8.3% NaOH at 25–30°C.

  • Controlled Condensation :

    • Glyoxylic acid and NaOH solutions are co-dropped into the activated 2-ethoxyphenol solution at 25–30°C.

    • The mixture is heated to 50–60°C and stirred for 1–3 hours.

Performance Metrics

  • Yield : >95% (isolated as brown solid after acidification and extraction).

  • Reaction Time : 3 hours at 60°C vs. 16 hours in conventional methods.

Comparative Analysis of Reaction Conditions

ParameterConventional MethodOptimized Patent Method
Temperature (°C)2025–30 → 50–60
Reaction Time (hours)163
Yield (%)51.4>95
pH Range10–125.0–5.5 (glyoxylic acid)
10–12 (2-ethoxyphenol)

Mechanistic Advantages

  • Reduced Side Reactions : Staged temperature control minimizes glyoxylic acid decomposition.

  • Enhanced Nucleophilicity : Alkaline activation of 2-ethoxyphenol ensures rapid carbonyl attack.

Critical Factors Influencing Yield and Purity

pH and Stoichiometry

  • Glyoxylic Acid pH : Adjusting to 5.0–5.5 stabilizes the carbonyl group while preventing premature neutralization.

  • Molar Ratios : A 1:1.2–2 molar ratio of glyoxylic acid to 2-ethoxyphenol ensures excess phenol for complete conversion.

Temperature Gradients

Heating post-addition to 50–60°C reduces viscosity, facilitating mixing and accelerating the reaction rate (Arrhenius kinetics). At 60°C, >98% conversion is achieved within 3 hours, compared to <60% at 30°C.

Industrial Applications and Scalability

The optimized method is scalable for ethyl vanillin production, with key benefits:

  • Cost Efficiency : Shorter reaction times reduce energy consumption.

  • Purity : Acidification to pH 2–3 precipitates the product, minimizing residual impurities.

  • Environmental Impact : Aqueous solvent systems align with green chemistry principles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.